molecular formula C6H17NSi B8484314 Ethylamine, N-((trimethylsilyl)methyl)- CAS No. 13014-85-2

Ethylamine, N-((trimethylsilyl)methyl)-

Cat. No. B8484314
M. Wt: 131.29 g/mol
InChI Key: JPPNPJJKGOYLBH-UHFFFAOYSA-N
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Patent
US07847117B2

Procedure details

18.0 g (0.13 mol) of potassium carbonate, 121.8 g (3.80 mol) of methanol and 60.0 g (2.00 mol) of paraformaldehyde are initially charged and cooled to −5° C. At this temperature, within 30 min, 262.6 g (2.00 mol) of ethyltrimethylsilanylmethylamine are metered in. The biphasic reaction mixture is stirred at −5° C. for a further 1 h and then warmed to room temperature within 20 min. Within 1 min, 382 g of pentane are metered in. The biphasic reaction mixture is separated and the upper, organic phase is dried azeotropically for 2 h. The organic phase is concentrated and then fractionally distilled. Yield 228.5 g (71%) of a colorless liquid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
121.8 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
262.6 g
Type
reactant
Reaction Step Two
Quantity
382 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH3:7]O.C=O.[CH2:11]([NH:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH3:12]>CCCCC>[CH2:11]([N:13]([CH2:7][O:4][CH3:1])[CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH3:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
121.8 g
Type
reactant
Smiles
CO
Name
Quantity
60 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
262.6 g
Type
reactant
Smiles
C(C)NC[Si](C)(C)C
Step Three
Name
Quantity
382 g
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
is stirred at −5° C. for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The biphasic reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature within 20 min
Duration
20 min
WAIT
Type
WAIT
Details
Within 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
The biphasic reaction mixture
CUSTOM
Type
CUSTOM
Details
is separated
CUSTOM
Type
CUSTOM
Details
the upper, organic phase is dried azeotropically for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)N(C[Si](C)(C)C)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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